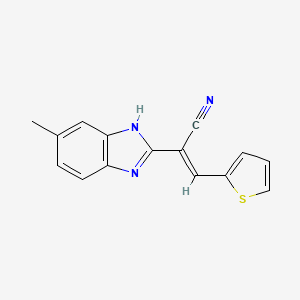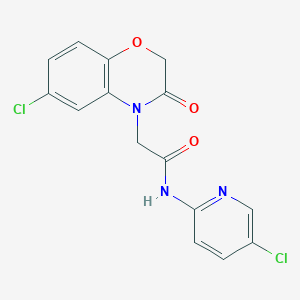
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for a wide range of research studies. In
科学的研究の応用
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting DNA damage.
作用機序
The mechanism of action of 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile involves the inhibition of certain enzymes that are involved in cell growth and proliferation, such as topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells. Additionally, this compound has been shown to generate reactive oxygen species (ROS) upon exposure to light, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for a wide range of research studies. Additionally, this compound has been shown to have low toxicity in normal cells, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy, and to optimize its properties for this application. Additionally, this compound could be studied for its potential use in other types of cancer, or for its ability to target specific types of cancer cells. Further research could also focus on developing more efficient synthesis methods for this compound, or on modifying its chemical structure to improve its properties for specific applications.
In conclusion, this compound is a promising compound for scientific research, with potential applications in cancer treatment and other fields. Its unique chemical structure and low toxicity make it an attractive candidate for a wide range of studies, and further research is needed to fully explore its potential.
合成法
The synthesis method for 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile involves the reaction of 2-thiophenecarboxaldehyde with 6-methyl-1H-benzimidazole-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the final compound.
特性
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-10-4-5-13-14(7-10)18-15(17-13)11(9-16)8-12-3-2-6-19-12/h2-8H,1H3,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLYOTQZGCPRSJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439151.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B5439171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5439174.png)
![8-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5439179.png)

amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5439186.png)
![3-allyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5439189.png)
![N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5439198.png)
![methyl 1-[3-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5439203.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439210.png)
![ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5439217.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzonitrile](/img/structure/B5439224.png)
![2-[benzyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5439226.png)
